molecular formula C13H13FN4O3 B2709596 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide CAS No. 2034520-83-5

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide

Cat. No.: B2709596
CAS No.: 2034520-83-5
M. Wt: 292.27
InChI Key: IDZXIWDDJCECCZ-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triazine ring and the fluorobenzamide moiety imparts unique chemical properties to this compound, making it a valuable reagent in chemical research.

Mechanism of Action

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is an organic triazine derivative . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The primary targets of this compound are carboxylic acids .

Mode of Action

The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carboxylic acid derivatives. The compound is used in the synthesis of amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Pharmacokinetics

The compound is known to be used in peptide synthesis , suggesting that it may have properties suitable for biological applications

Result of Action

The result of the action of this compound is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These compounds are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Action Environment

The action environment can influence the efficacy and stability of this compound. The compound is known to mediate amidation reactions in alcohol and aqueous solutions , suggesting that the solvent environment can impact its reactivity. Additionally, the by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product , indicating that the presence of water can influence the reaction outcome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 3-fluorobenzamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Coupling Reactions: Reagents such as carboxylic acids and amines are used in the presence of a base like N-methylmorpholine.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties and reactivity. This compound’s ability to efficiently activate carboxylic acids and form stable amide and ester bonds makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXIWDDJCECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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